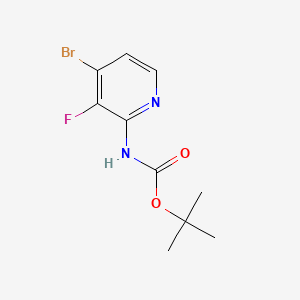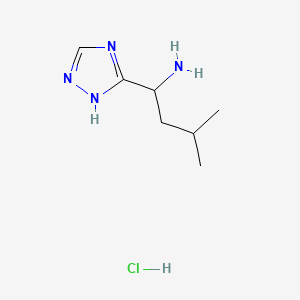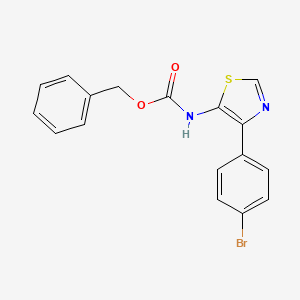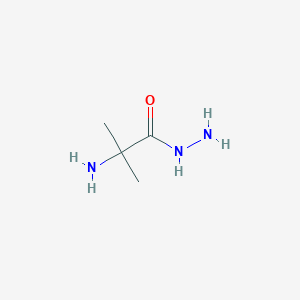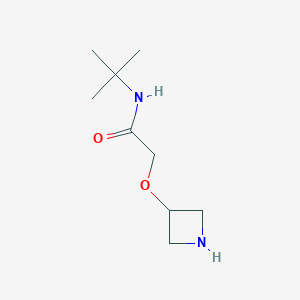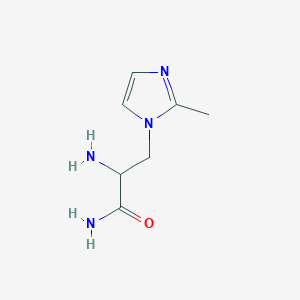
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide can be achieved through several synthetic routes. Other methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and nucleophiles like halides
Applications De Recherche Scientifique
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is no exception. It is investigated for its potential use in treating various diseases.
Industry: The compound is used in the production of dyes, sanitizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide can be compared with other imidazole derivatives such as:
Metronidazole: Used as an antibiotic and antiprotozoal agent.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Ketoconazole: An antifungal medication. What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C7H12N4O |
|---|---|
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
2-amino-3-(2-methylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-5-10-2-3-11(5)4-6(8)7(9)12/h2-3,6H,4,8H2,1H3,(H2,9,12) |
Clé InChI |
NZHJPCAKFZTKMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)

![Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B13493958.png)


![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)
